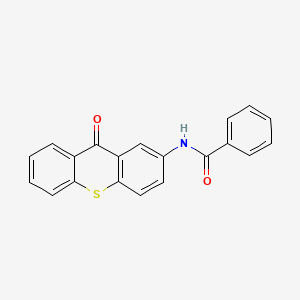

N-(9-Oxothioxanthen-2-yl)benzamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

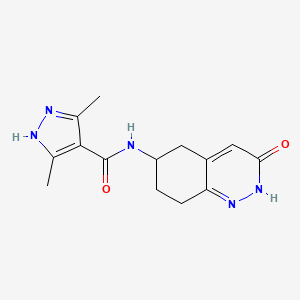

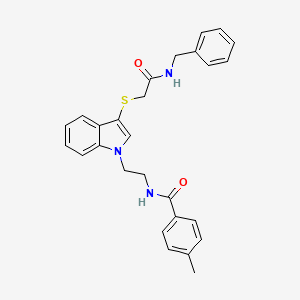

“N-(9-oxothioxanthen-2-yl)benzamide” is a chemical compound with the molecular formula C20H12ClNO2S . It has a molecular weight of 365.8 g/mol . The IUPAC name for this compound is 4-chloro-N-(9-oxothioxanthen-2-yl)benzamide .

Synthesis Analysis

The synthesis of benzamides, including “N-(9-oxothioxanthen-2-yl)benzamide”, can be achieved through direct condensation of carboxylic acids and amines . This process can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . The reaction is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular structure of “N-(9-oxothioxanthen-2-yl)benzamide” can be determined using various spectroscopic techniques such as X-ray powder diffraction (XRD), Fourier transform infrared spectroscopy (FT-IR), and Raman spectroscopy .Wirkmechanismus

The mechanism of action of N-(9-oxothioxanthen-2-yl)benzamide is not fully understood. However, studies have suggested that this compound may exert its anti-inflammatory and anti-tumor effects through the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammation and cell survival. Inhibition of this pathway by N-(9-oxothioxanthen-2-yl)benzamide could lead to reduced inflammation and increased cell death in cancer cells.

Biochemical and Physiological Effects:

N-(9-oxothioxanthen-2-yl)benzamide has been shown to exhibit a number of biochemical and physiological effects. Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro and in vivo. In addition, N-(9-oxothioxanthen-2-yl)benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(9-oxothioxanthen-2-yl)benzamide is its potential as a therapeutic agent for the treatment of inflammatory diseases and cancer. In addition, this compound is relatively easy to synthesize, making it accessible for use in laboratory experiments.

However, there are also some limitations to the use of N-(9-oxothioxanthen-2-yl)benzamide in lab experiments. For example, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret the results of experiments. In addition, further studies are needed to determine the safety and efficacy of N-(9-oxothioxanthen-2-yl)benzamide in vivo.

Zukünftige Richtungen

There are several future directions for research on N-(9-oxothioxanthen-2-yl)benzamide. One area of research could focus on the development of new drugs based on this compound for the treatment of inflammatory diseases and cancer. In addition, further studies are needed to determine the safety and efficacy of N-(9-oxothioxanthen-2-yl)benzamide in vivo. Other future directions could include exploring the mechanism of action of this compound and identifying potential drug targets for the treatment of inflammatory diseases and cancer.

Conclusion:

In conclusion, N-(9-oxothioxanthen-2-yl)benzamide is a novel small molecule with promising anti-inflammatory and anti-tumor properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines and induce apoptosis in cancer cells. While there are some limitations to the use of N-(9-oxothioxanthen-2-yl)benzamide in lab experiments, there are also several future directions for research on this compound. Overall, N-(9-oxothioxanthen-2-yl)benzamide has the potential to be a valuable therapeutic agent for the treatment of inflammatory diseases and cancer.

Synthesemethoden

The synthesis of N-(9-oxothioxanthen-2-yl)benzamide involves the reaction of 2-chloro-N-(2-hydroxyphenyl)benzamide with 9-oxothioxanthene in the presence of a base. This reaction results in the formation of the desired product, which can be purified using column chromatography. The yield of this synthesis method is reported to be around 50%, making it a relatively efficient process.

Wissenschaftliche Forschungsanwendungen

Antioxidative Aktivität

Benzamid-Verbindungen, einschließlich N-(9-Oxothioxanthen-2-yl)benzamid, weisen eine signifikante antioxidative Aktivität auf . Es wurde gezeigt, dass sie eine Gesam antioxidative, freie Radikale abfangende und Metall chelatierende Aktivität besitzen . Einige dieser Verbindungen haben sogar eine effektivere antioxidative Aktivität gezeigt als Standardverbindungen .

Antibakterielle Aktivität

Benzamide wurden auch als antibakteriell nachgewiesen . Sie wurden auf ihre in-vitro-wachstumshemmende Aktivität gegen verschiedene Bakterien getestet . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer Antibiotika .

Synthese von Naphthooxazol

This compound wurde bei der Synthese von Naphthooxazol verwendet . Der Prozess beinhaltet eine kaskadierende Benz-Annellierung, die durch Ag(I) katalysiert wird und zur Bildung eines Oxonium-Ions und eines 1,5-Diketon-Zwischenprodukts führt . Dieser Prozess könnte bei der Synthese anderer komplexer organischer Verbindungen nützlich sein .

Industrielle Anwendungen

Amid-Verbindungen, einschließlich Benzamide, werden in verschiedenen Industriezweigen wie der Kunststoff-, Gummi-, Papier- und Agrarindustrie eingesetzt . Sie finden sich in potenziellen biologischen Molekülen wie Naturprodukten, Proteinen, synthetischen Zwischenprodukten und kommerziellen Medikamenten .

Arzneimittelforschung

Benzamide wurden in der Arzneimittelforschung eingesetzt . Sie wurden in verschiedenen Naturprodukten der organischen Chemie gefunden und werden in der Medizin, Industrie, Biologie und der potenziellen Arzneimittelindustrie eingesetzt .

Allosterische Aktivatoren der humanen Glucokinase

Obwohl es sich nicht speziell um this compound handelt, ist es erwähnenswert, dass bestimmte N-Benzimidazol-2yl-Benzamidanaloga als allosterische Aktivatoren der humanen Glucokinase synthetisiert wurden . Dies deutet auf mögliche Anwendungen von Benzamiden im Bereich der Diabetesforschung hin .

Eigenschaften

IUPAC Name |

N-(9-oxothioxanthen-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13NO2S/c22-19-15-8-4-5-9-17(15)24-18-11-10-14(12-16(18)19)21-20(23)13-6-2-1-3-7-13/h1-12H,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSESEXQTPHTHGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC4=CC=CC=C4C3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Bromo-7-[3-(5-chloro-2-methylanilino)-2-methylpropyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![2-{4-[4-(tert-butyl)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile](/img/structure/B2383766.png)

![1-(2-chloropyridin-3-yl)sulfonyl-N-[2-(4-fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2383769.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-phenylpropanamide](/img/structure/B2383779.png)

![2-(6-Amino-3-(4-bromophenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate](/img/structure/B2383781.png)

![2-((3-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2383785.png)